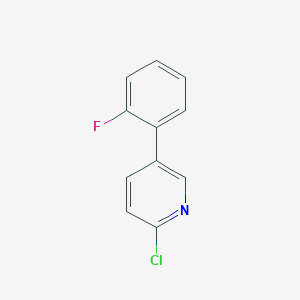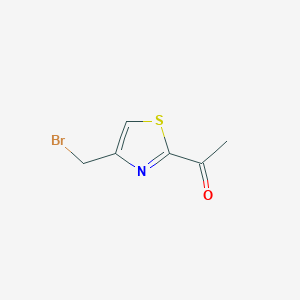
tert-butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate: is a complex organic compound with the molecular formula C20H26N2O3 . This compound is characterized by the presence of a tert-butyl group, an isoquinoline moiety, and a piperidine ring. It is primarily used in research and development within the fields of chemistry and pharmacology due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of isoquinoline derivatives with piperidine carboxylates under controlled conditions. The tert-butyl group is introduced via tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the isoquinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include oxidized isoquinoline derivatives, reduced piperidine compounds, and various substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The isoquinoline moiety can intercalate with DNA, affecting transcription and replication processes. The piperidine ring can interact with various enzymes, potentially inhibiting their activity. These interactions lead to a cascade of biochemical events that result in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-oxopiperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(methylsulfonyl)oxypiperidine-1-carboxylate
Uniqueness
tert-Butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate is unique due to the presence of the isoquinoline moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H24N2O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
tert-butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)24-18(22)21-11-8-15(9-12-21)23-17-6-4-5-14-13-20-10-7-16(14)17/h4-7,10,13,15H,8-9,11-12H2,1-3H3 |
InChI Key |
LOCGCZMMIFANHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[Tris(2-fluoro-2,2-dinitroethoxy)methyl]imidazolidin-2-one](/img/structure/B8514081.png)
![8-(2-Morpholinoethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B8514094.png)
![(5-[1,3]Dioxolan-2-yl-furan-2-yl)-acetaldehyde](/img/structure/B8514102.png)




![(2R)-N-[2-Chloro-4-(ethanesulfonyl)-3-fluorophenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B8514143.png)




